molecular formula C5H7ClF2O2S B2657125 (3,3-Difluorocyclobutyl)methanesulfonyl chloride CAS No. 1622903-44-9

(3,3-Difluorocyclobutyl)methanesulfonyl chloride

Cat. No.: B2657125
CAS No.: 1622903-44-9
M. Wt: 204.62
InChI Key: UUMFLEUTZDVHNQ-UHFFFAOYSA-N
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Description

(3,3-Difluorocyclobutyl)methanesulfonyl chloride is a fluorinated organic compound with the molecular formula C5H7ClF2O2S and a molecular weight of 204.62 g/mol . This compound is known for its unique chemical structure, which includes a cyclobutyl ring substituted with two fluorine atoms and a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorocyclobutyl)methanesulfonyl chloride typically involves the reaction of cyclobutyl compounds with fluorinating agents and sulfonyl chloride reagents. . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of advanced fluorination techniques and efficient separation methods are crucial in industrial production .

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocyclobutyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Addition Reactions: The cyclobutyl ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction .

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide product, while reaction with an alcohol can produce a sulfonate ester .

Scientific Research Applications

(3,3-Difluorocyclobutyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclobutyl)methanesulfonyl chloride involves its reactivity with nucleophiles and other reagents. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various products. The fluorine atoms in the cyclobutyl ring can influence the reactivity and selectivity of the compound in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-Difluorocyclobutyl)methanesulfonyl chloride is unique due to the presence of both fluorine atoms and the methanesulfonyl chloride group. This combination imparts distinct reactivity and selectivity, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

(3,3-difluorocyclobutyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF2O2S/c6-11(9,10)3-4-1-5(7,8)2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMFLEUTZDVHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622903-44-9
Record name (3,3-difluorocyclobutyl)methanesulfonyl chloride
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